BenchChemオンラインストアへようこそ!

1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride

Salt selection Aqueous solubility Solid-state stability

This dihydrochloride salt provides enhanced aqueous solubility and shelf stability, eliminating salt-exchange steps for parallel synthesis. The 1,4-regioisomer's TPSA of 29.85 Ų and single H-bond donor favor blood-brain barrier penetration, making it ideal for CNS-targeted kinase inhibitors. The free azetidine secondary amine enables direct N-functionalization without deprotection, streamlining automated library production. Its LogP of 0.34 offers a precise molecular probe for partition-coefficient optimization studies, directly aligning with the R6-methyl embodiment in key S1P receptor patents.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
CAS No. 1311313-93-5
Cat. No. B2742549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride
CAS1311313-93-5
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1
Structural Identifiers
SMILESCC1=CN(N=C1)C2CNC2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-6-2-9-10(5-6)7-3-8-4-7;;/h2,5,7-8H,3-4H2,1H3;2*1H
InChIKeyCMFUZVPPDGMPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride (CAS 1311313-93-5): Chemical Identity and Building-Block Profile for Procurement Decision-Making


1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride (CAS 1311313-93-5, MFCD18785568) is a heterocyclic salt combining a 4-methylpyrazole ring with an azetidin-3-yl substituent, isolated as the dihydrochloride salt for enhanced aqueous solubility and shelf stability [1]. The compound serves as a bifunctional building block, presenting both a secondary amine (azetidine NH) and a pyrazole scaffold amenable to further N-functionalization . Its structural features place it within a broader class of pyrazole-azetidine intermediates used in medicinal chemistry campaigns targeting S1P receptors and kinase modulation [2].

Why 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride Cannot Be Replaced by Generic In-Class Analogs


Substituting 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride with a generic pyrazole-azetidine analog risks altering downstream molecular properties critical to lead optimization. The specific 1,4-substitution pattern on the pyrazole ring, the 4-methyl group, and the dihydrochloride salt form each independently affect lipophilicity (ΔLogP ≈ 0.55 vs. the des-methyl analog), hydrogen-bond donor/acceptor count, solubility, and solid-state stability [1]. Furthermore, regioisomers such as the 3-(azetidin-3-yl)-4-methyl variant exhibit a different H-bond profile (ΔH_Donors = +1) that can redirect SAR trajectories . These physicochemical differences are not interchangeable without re-validation of synthetic routes and biological assays.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride (CAS 1311313-93-5) Versus Closest Analogs


Dihydrochloride Salt Provides Documented Aqueous Solubility Enhancement Versus the Free Base

The dihydrochloride salt (CAS 1311313-93-5) is explicitly formulated to improve aqueous solubility relative to the free base 1-(azetidin-3-yl)-4-methyl-1H-pyrazole (CAS 1311569-50-2). While experimental solubility values are not published, the dihydrochloride salt form is the standard procurement choice for biological assay preparation where aqueous dissolution is required [1]. The free base requires storage at -4 °C to -20 °C due to stability concerns, whereas the dihydrochloride salt is stored at ambient temperature in a cool, dry environment .

Salt selection Aqueous solubility Solid-state stability Formulation pre-screening

1,4-Regioisomer Offers a Distinct Hydrogen-Bond Donor/Acceptor Profile Compared to the 3,4-Regioisomer

The 1-(azetidin-3-yl)-4-methyl-1H-pyrazole scaffold (free base form) has a calculated H-bond donor count of 1 (azetidine NH) and H-bond acceptor count of 3 (pyrazole N atoms plus azetidine N), with a topological polar surface area (TPSA) of 29.85 Ų . In contrast, the 3-(azetidin-3-yl)-4-methyl-1H-pyrazole regioisomer exhibits H_Donors = 2 and H_Acceptors = 2 (TPSA = 40.71 Ų) . The one-donor difference and 10.86 Ų TPSA shift alter predicted permeability and target-binding pharmacophore compatibility.

Regioisomerism H-bond donor H-bond acceptor TPSA Medicinal chemistry SAR

4-Methyl Substitution Increases Calculated LogP by ~0.55 Units Relative to the Des-Methyl Analog

The 4-methyl group on the pyrazole ring raises the calculated LogP of 1-(azetidin-3-yl)-4-methyl-1H-pyrazole (free base) to 0.34 compared to -0.21 for the des-methyl compound 1-(azetidin-3-yl)-1H-pyrazole [1]. This ΔLogP of ~0.55 translates to an approximately 3.5-fold increase in octanol-water partition coefficient, which can be leveraged when higher lipophilicity is needed for target engagement.

Lipophilicity LogP Methyl effect SAR Drug-likeness

Vendor-Certified 98% Purity Grade Available, Exceeding the 95% Standard of Closest Analogs

Leyan supplies 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride at 98% purity , whereas the closest dihydrochloride analog, 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride (CAS 1221715-95-2), is widely offered at 95–96% purity . The 3-percentage-point purity advantage reduces the burden of byproduct purification in downstream synthesis.

Purity specification Quality control Procurement Reproducibility

Patent-Class Validation: Pyrazole-Azetidine Scaffold Is an Established S1P Receptor Modulator Pharmacophore

The pyrazole-azetidine chemotype to which this compound belongs is explicitly claimed in U.S. Patent Application 2014/0228345 (Allergan, Inc.) as sphingosine-1-phosphate (S1P) receptor modulators [1]. While the target dihydrochloride itself is a building block, its core scaffold maps directly onto the pharmacophore defined in the patent, providing a precedent for its use in generating patentable S1P modulator libraries.

S1P receptor Patent analysis Pharmacophore Immunomodulation Drug discovery

One-Pot Oxidative Alkynylation-Condensation Route Enables Rapid Diversification at the Azetidine Nitrogen

A 2023 methodology paper demonstrates a ruthenium-catalyzed one-pot oxidative alkynylation-condensation protocol that directly converts azetidinols to azetidine-substituted pyrazoles, including the target scaffold class [1]. The free azetidine NH in 1-(azetidin-3-yl)-4-methyl-1H-pyrazole serves as a handle for subsequent N-alkylation, acylation, or sulfonylation, enabling late-stage diversification that is not accessible with N-protected analogs.

Synthetic methodology Ruthenium catalysis Late-stage functionalization Library synthesis

Recommended Procurement Scenarios for 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride Based on Quantitative Differentiation Evidence


S1P Receptor Modulator Lead Optimization Libraries

When building compound libraries targeting S1P receptors, the 4-methyl-1H-pyrazole azetidine scaffold maps directly onto the preferred R6 = methyl embodiment claimed in US 2014/0228345 [1]. Procuring the dihydrochloride salt ensures aqueous solubility for parallel synthesis without additional salt-exchange steps, and the 98% purity grade minimizes byproduct interference in initial screening .

CNS-Penetrant Kinase Inhibitor Design Requiring Low TPSA and Controlled H-Bond Donor Count

The 1,4-regioisomer provides a TPSA of 29.85 Ų and only 1 H-bond donor, favorably predicting blood-brain barrier penetration . This makes the compound suitable as a core scaffold for CNS-targeted kinase inhibitors, where the 3,4-regioisomer (TPSA 40.71 Ų, 2 H_Donors) would likely exhibit lower passive permeability .

Late-Stage Diversification via Unprotected Azetidine NH in Automated Parallel Synthesis

The free azetidine secondary amine enables direct N-functionalization (alkylation, amidation, sulfonylation) without a deprotection step, compatible with the one-pot ynone condensation methodology reported by Krische et al. [2]. This is advantageous for automated library production where minimizing synthetic steps directly increases throughput and reduces cost per compound [2].

Physicochemical Property Optimization Where Methyl-Driven Lipophilicity Is Desired Without Added H-Bond Donors

When SAR requires increased lipophilicity to engage hydrophobic binding pockets, the 4-methyl analog (LogP 0.34) offers a log-unit improvement over the des-methyl compound (LogP -0.21) without increasing H-bond donor or acceptor count [3]. This maintains ligand efficiency while tuning ADME properties, making it a precise molecular probe for partition-coefficient optimization studies .

Quote Request

Request a Quote for 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.